molecular formula C8H5F3O2S B2849129 (2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid CAS No. 1868833-66-2

(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid

Cat. No.: B2849129
CAS No.: 1868833-66-2
M. Wt: 222.18
InChI Key: ZZQRDYCUDWPWSX-OWOJBTEDSA-N
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Description

(2E)-3-[2-(Trifluoromethyl)thiophen-3-yl]prop-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a thiophene ring substituted with a trifluoromethyl (-CF₃) group at the 2-position. The (2E)-stereochemistry indicates a trans-configuration across the double bond in the propenoic acid moiety. Such compounds are of interest in medicinal and materials chemistry due to the electron-withdrawing nature of the -CF₃ group, which enhances electrophilicity and stabilizes conjugated systems.

Properties

IUPAC Name

(E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2S/c9-8(10,11)7-5(3-4-14-7)1-2-6(12)13/h1-4H,(H,12,13)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQRDYCUDWPWSX-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C=CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1/C=C/C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid can be achieved through several methods. One common approach involves the trifluoromethylation of thiophene derivatives. Radical trifluoromethylation is a notable method, where carbon-centered radical intermediates are used to introduce the trifluoromethyl group . Another method involves the condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, which are typical for thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bonds in the compound to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

The biological activity of (2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid has been explored through various studies. Compounds with similar structures have shown significant biological properties, including:

  • Antimicrobial Activity : Similar thiophene derivatives have demonstrated effectiveness against various bacteria and fungi, suggesting potential use in developing new antimicrobial agents.
  • Anti-inflammatory Properties : Research indicates that thiophene-based compounds can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development.
  • Antitumor Activity : The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation, positioning it as a potential anticancer agent.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods, typically involving reactions that exploit its unsaturated carboxylic acid characteristics. Notable synthetic routes include:

  • Alkylation Reactions : Utilizing alkyl halides in the presence of bases to introduce substituents onto the thiophene ring.
  • Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques to form more complex structures from simpler precursors.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of thiophene derivatives, including this compound. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against resistant strains of bacteria compared to their non-fluorinated counterparts.

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects of thiophene derivatives revealed that this compound could significantly reduce pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activities
5-Fluoro-thiopheneFluorinated thiopheneAntimicrobial
4-Trifluoromethyl-thiophenolThiophenol derivativeAntioxidant
4-Methyl-thiopheneMethylated thiopheneAnticancer

The comparative analysis highlights how the trifluoromethyl group and carboxylic acid functional group in this compound may enhance its bioactivity compared to other thiophene derivatives.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene/Thienothiophene Cores

Thieno[3,2-b]thiophene-2-carboxylic acid (Compound D)

  • Structure: Bicyclic thienothiophene core with a carboxylic acid substituent.
  • Synthesis : Derived from 3-bromothiophene via bromination and cyclization .
  • Key Differences: The bicyclic framework increases rigidity and π-conjugation compared to the monocyclic thiophene in the target compound.

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Impurity a)

  • Structure: Thiophene substituted with a hydroxyl and methylamino-propyl chain.
  • Key Differences : The hydroxyl and amine groups enable hydrogen bonding, contrasting with the target compound’s carboxylic acid and -CF₃ groups. This structural variation likely increases solubility in polar solvents but reduces electrophilicity .
Substituted Propenoic Acid Derivatives

2,4,5-Trichlorophenoxypropionic Acid (CAS 93-78-7)

  • Structure: Phenoxy ring with chlorine substituents linked to propionic acid.
  • Key Differences: The phenoxy group introduces distinct aromatic and steric effects compared to thiophene. Chlorine atoms enhance lipophilicity, whereas -CF₃ in the target compound offers stronger electron withdrawal and metabolic stability .
Analytical Techniques
  • Common Methods : ¹H/¹³C NMR, GC-MS, and crystallography (using SHELX/ORTEP software) are standard for structural confirmation .
  • Target-Specific Analysis : The -CF₃ group would produce distinct ¹⁹F NMR signals, while the α,β-unsaturated acid may exhibit characteristic IR stretches (C=O, C=C).

Substituent Effects on Physicochemical Properties

Compound Aromatic Core Key Substituents Electron Effects Hydrogen Bonding
Target Compound Thiophene -CF₃, α,β-unsaturated acid Strong electron withdrawal Carboxylic acid donor/acceptor
Thieno[3,2-b]thiophene-2-carboxylic acid Thienothiophene (bicyclic) Carboxylic acid Moderate electron withdrawal Carboxylic acid donor/acceptor
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene -OH, -NHCH₃ Electron donation Strong donor (OH, NH)
2,4,5-Trichlorophenoxypropionic acid Phenoxy -Cl₃, propionic acid Electron withdrawal (Cl) Carboxylic acid donor/acceptor

Key Observations :

  • The -CF₃ group in the target compound enhances acidity of the carboxylic acid (via inductive effects) compared to chlorine or hydroxyl substituents.

Biological Activity

(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid is a thiophene derivative characterized by a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of the trifluoromethyl group enhances lipophilicity and alters the compound's interaction with biological targets, making it a subject of interest for various applications, including drug development and materials science.

Chemical Structure and Properties

The chemical formula of this compound is C8H5F3O2S, with a molecular weight of 222.18 g/mol. Its structure features a conjugated double bond system which contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC8H5F3O2S
Molecular Weight222.18 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The mechanism of action for this compound involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating various biological pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the propenoic acid moiety can form hydrogen bonds with active site residues.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that thiophene derivatives possess antimicrobial properties. The unique electronic properties imparted by the trifluoromethyl group may enhance these effects.
  • Anticancer Activity : The compound has been investigated for its potential anticancer effects. Studies on related compounds indicate that trifluoromethyl groups can significantly influence the anti-cancer activity of various molecules .
  • Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory potential of this compound, particularly its application in developing analgesic agents.

Table 2: Biological Activities

Activity TypeObservations
AntimicrobialActive against various bacterial strains
AnticancerPotential activity noted in preliminary studies
Anti-inflammatoryUnder investigation for analgesic properties

Case Studies

Recent studies have highlighted the biological activity of related compounds that share structural similarities with this compound:

  • Inhibition Studies : A study evaluated the inhibition of histone deacetylases (HDACs) by structurally related thiophene derivatives, revealing IC50 values ranging from 14 to 67 nM for potent inhibitors . This suggests that modifications in thiophene structures can lead to significant variations in biological activity.
  • Molecular Docking Analysis : Research utilizing molecular docking techniques has shown promising interactions between thiophene derivatives and target proteins involved in cancer progression, indicating potential pathways for therapeutic intervention .

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